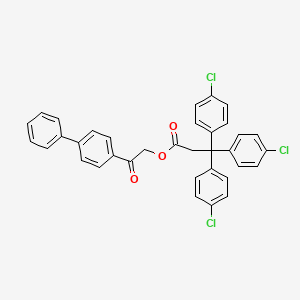
2-(Biphenyl-4-yl)-2-oxoethyl 3,3,3-tris(4-chlorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3,3,3-TRIS(4-CHLOROPHENYL)PROPANOATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a biphenyl group and multiple chlorophenyl groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3,3,3-TRIS(4-CHLOROPHENYL)PROPANOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 3,3,3-Tris(4-chlorophenyl)propionic acid with biphenyl derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3,3,3-TRIS(4-CHLOROPHENYL)PROPANOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3,3,3-TRIS(4-CHLOROPHENYL)PROPANOATE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3,3,3-TRIS(4-CHLOROPHENYL)PROPANOATE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein-tyrosine phosphatase YopH, affecting cellular signaling pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Tris(4-chlorophenyl)propionic acid
- 1,3,5-Triazine derivatives
- Spirobifluorene-based compounds
Uniqueness
Compared to similar compounds, 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3,3,3-TRIS(4-CHLOROPHENYL)PROPANOATE stands out due to its unique combination of biphenyl and chlorophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C35H25Cl3O3 |
|---|---|
Molecular Weight |
599.9 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 3,3,3-tris(4-chlorophenyl)propanoate |
InChI |
InChI=1S/C35H25Cl3O3/c36-30-16-10-27(11-17-30)35(28-12-18-31(37)19-13-28,29-14-20-32(38)21-15-29)22-34(40)41-23-33(39)26-8-6-25(7-9-26)24-4-2-1-3-5-24/h1-21H,22-23H2 |
InChI Key |
QIJHRXRXBADOAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CC(C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B11695890.png)
![2-(dimethylamino)ethyl 3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11695899.png)

![Propyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate](/img/structure/B11695905.png)
![(2Z)-8-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11695907.png)

![3-[(5Z)-5-[(4-Fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}propanamide](/img/structure/B11695915.png)
![N'-[(E)-{3-[(4-nitrobenzyl)oxy]phenyl}methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11695925.png)
![N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11695928.png)
![5-amino-3-[(Z)-1-cyano-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B11695931.png)
![2-[2-(4-propoxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B11695935.png)
![(4Z)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11695941.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11695943.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11695946.png)
